1-Methyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one
Description
1-Methyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Properties
Molecular Formula |
C14H16N6O |
|---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
1'-methylspiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-6-one |
InChI |
InChI=1S/C14H16N6O/c1-19-8-6-14(7-9-19)13-16-17-18-20(13)11-5-3-2-4-10(11)12(21)15-14/h2-5H,6-9H2,1H3,(H,15,21) |
InChI Key |
JRFIZDWBVVXCRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)C3=NN=NN3C4=CC=CC=C4C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the formation of the tetraazolo[1,5-a][1,4]benzodiazepine core. The final step involves the spirocyclization to form the desired spiro compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Methyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Methyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anxiolytic agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act on the central nervous system by interacting with neurotransmitter receptors, resulting in anxiolytic or sedative effects.
Comparison with Similar Compounds
1-Methyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can be compared with other similar compounds, such as:
1-Methylpiperidine: A simpler compound with a single piperidine ring, used as a precursor in organic synthesis.
1-Methyl-1,2-dihydrospiro[indole-3,4’-piperidine]: Another spiro compound with a different core structure, used in medicinal chemistry.
4-Methylpiperidine: A related compound with a methyl group at a different position, used in the synthesis of pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
